2,6-Dimethylheptan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylheptan-1-amine hydrochloride is an organic compound with the molecular formula C9H21N·HCl. It is a derivative of heptane, featuring two methyl groups at the 2nd and 6th positions and an amine group at the 1st position. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylheptan-1-amine hydrochloride can be achieved through several methods:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with 2,6-dimethylheptane.
Reductive Amination: Another method involves the reductive amination of 2,6-dimethylheptanone.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The reaction is typically carried out in a controlled environment to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylheptan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of various substituted amines or amides
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their structure and function. This compound may also act as a nucleophile, participating in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine (CH3NH2): A primary amine with a single methyl group.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups.
Uniqueness
2,6-Dimethylheptan-1-amine hydrochloride is unique due to its specific structure, featuring two methyl groups at distinct positions on the heptane chain. This structural arrangement imparts unique chemical and physical properties, distinguishing it from other simple amines .
Eigenschaften
Molekularformel |
C9H22ClN |
---|---|
Molekulargewicht |
179.73 g/mol |
IUPAC-Name |
2,6-dimethylheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-8(2)5-4-6-9(3)7-10;/h8-9H,4-7,10H2,1-3H3;1H |
InChI-Schlüssel |
KRIJPMQUFIUBAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.